molecular formula C4H8N2O2 B8228800 (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one

(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one

Cat. No.: B8228800
M. Wt: 116.12 g/mol
InChI Key: UJKOPPMEGDPMLI-GBXIJSLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one is a chiral compound with significant importance in various fields of scientific research. It is a derivative of pyrrolidinone, a five-membered lactam, and contains both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of amino acids or their derivatives. For instance, starting from L-serine, the amino group can be protected, followed by cyclization to form the pyrrolidinone ring. Subsequent deprotection yields the desired compound .

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts to ensure high enantioselectivity. Enzymatic methods, such as using lipases or transaminases, are employed to convert precursor molecules into the target compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of 3-amino-4-oxopyrrolidin-2-one.

    Reduction: Formation of 3-amino-4-hydroxypyrrolidine.

    Substitution: Formation of N-acyl derivatives.

Scientific Research Applications

(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one: The enantiomer of the compound, which may have different biological activities.

    Pyrrolidinone derivatives: Compounds with similar structures but different substituents, such as 3-methyl-4-hydroxypyrrolidin-2-one.

Uniqueness

(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical reactivity compared to its enantiomers and other pyrrolidinone derivatives .

Properties

IUPAC Name

(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c5-3-2(7)1-6-4(3)8/h2-3,7H,1,5H2,(H,6,8)/t2-,3+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKOPPMEGDPMLI-GBXIJSLDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)N1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C(=O)N1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one
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(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one
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Reactant of Route 5
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Reactant of Route 6
(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one

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